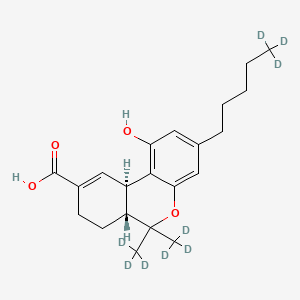
(+/-)-11-Nor-9-carboxy-delta9-thc-D9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 is a metabolite of delta9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is often used in forensic and clinical toxicology to detect cannabis use, as it is a major inactive metabolite excreted in urine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 typically involves the oxidation of delta9-tetrahydrocannabinol. One common method includes the use of potassium permanganate as an oxidizing agent under acidic conditions . The reaction proceeds through the formation of 11-hydroxy-delta9-tetrahydrocannabinol, which is further oxidized to form the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using robust and scalable methods. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride for conversion to acid chlorides, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs that can be used for further chemical modifications .
Wissenschaftliche Forschungsanwendungen
(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 has several scientific research applications:
Forensic Toxicology: Used as a biomarker for cannabis use in urine drug testing.
Clinical Toxicology: Helps in understanding the metabolism and excretion of delta9-tetrahydrocannabinol.
Pharmacokinetics: Studied to understand the pharmacokinetic profiles of cannabinoids.
Analytical Chemistry: Used as a standard in chromatographic methods for the detection and quantification of cannabinoids.
Wirkmechanismus
(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 does not exert psychoactive effects as it is an inactive metabolite. Its primary role is in the excretion of delta9-tetrahydrocannabinol from the body. The compound is formed through the oxidation of delta9-tetrahydrocannabinol to 11-hydroxy-delta9-tetrahydrocannabinol, followed by further oxidation to the carboxylic acid derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Hydroxy-delta9-tetrahydrocannabinol: An active metabolite with psychoactive effects.
Delta9-tetrahydrocannabinol: The primary psychoactive component of cannabis.
Delta8-tetrahydrocannabinol: A less potent analog of delta9-tetrahydrocannabinol.
Uniqueness
(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 is unique due to its role as a major inactive metabolite used in drug testing. Unlike its active counterparts, it does not contribute to the psychoactive effects of cannabis but serves as a reliable marker for cannabis consumption .
Eigenschaften
CAS-Nummer |
136765-52-1 |
|---|---|
Molekularformel |
C21H28O4 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
1-hydroxy-6,6-bis(trideuteriomethyl)-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/i1D3,2D3,3D3 |
InChI-Schlüssel |
YOVRGSHRZRJTLZ-GQALSZNTSA-N |
SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O |
Isomerische SMILES |
[2H]C([2H])([2H])CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)O)O |
Kanonische SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O |
Aussehen |
A 100 µg/ml or 1 mg/ml solution in methanol |
Synonyme |
(±)-11-nor-9-carboxy-Δ9-Tetrahydrocannabinol-d9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-methanone](/img/structure/B593844.png)
![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)
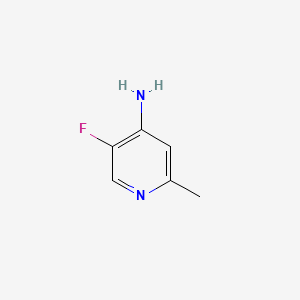
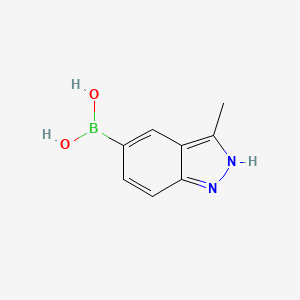
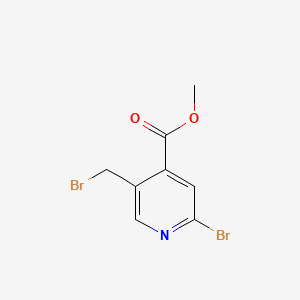

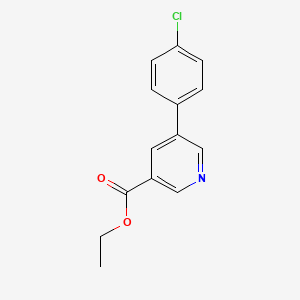
![2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride](/img/structure/B593853.png)
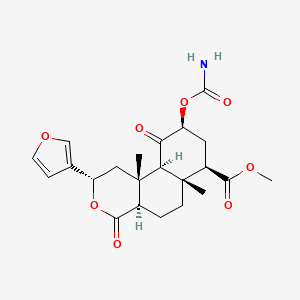
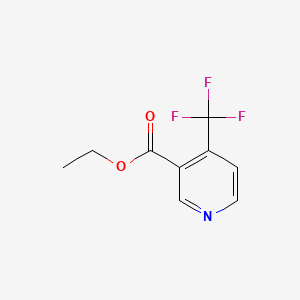
![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)
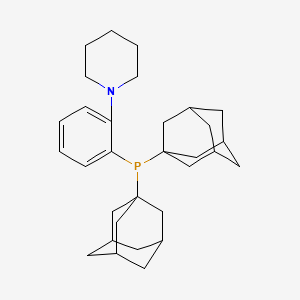
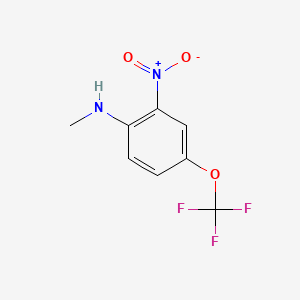
![(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B593866.png)
